molecular formula C19H23N3O4 B11016949 trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11016949
M. Wt: 357.4 g/mol
InChI Key: GAIVQYTUYNNYQU-UHFFFAOYSA-N
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Description

{TRANS}-4-({[3-(4-OXOQUINAZOLIN-3(4{H})-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline moiety, which is known for its biological activity, and a cyclohexane carboxylic acid group, which can influence its chemical reactivity and solubility.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

4-[[3-(4-oxoquinazolin-3-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H23N3O4/c23-17(20-11-13-5-7-14(8-6-13)19(25)26)9-10-22-12-21-16-4-2-1-3-15(16)18(22)24/h1-4,12-14H,5-11H2,(H,20,23)(H,25,26)

InChI Key

GAIVQYTUYNNYQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {TRANS}-4-({[3-(4-OXOQUINAZOLIN-3(4{H})-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazoline ring: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents.

    Attachment of the propanoyl group: This step involves the acylation of the quinazoline derivative using propanoyl chloride or an equivalent reagent.

    Coupling with cyclohexane carboxylic acid: The final step involves the coupling of the propanoyl-quinazoline intermediate with cyclohexane carboxylic acid, typically using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{TRANS}-4-({[3-(4-OXOQUINAZOLIN-3(4{H})-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The quinazoline moiety can be oxidized to form quinazoline N-oxides.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various amides, esters, or other derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: The quinazoline moiety is known for its biological activity, making this compound a candidate for drug development.

    Medicine: Potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of {TRANS}-4-({[3-(4-OXOQUINAZOLIN-3(4{H})-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating their function. The quinazoline moiety could be involved in binding to active sites, while the cyclohexane carboxylic acid group might influence the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinazoline derivatives: These compounds share the quinazoline core and are known for their biological activity.

    Cyclohexane carboxylic acid derivatives: Compounds with this group are often used in pharmaceuticals for their influence on solubility and bioavailability.

Uniqueness

{TRANS}-4-({[3-(4-OXOQUINAZOLIN-3(4{H})-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is unique due to the combination of the quinazoline and cyclohexane carboxylic acid moieties, which could result in unique biological activities and chemical properties not seen in other compounds.

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